N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide involves several steps. Typically, the synthetic route includes the reaction of cyclopropylamine with 5-formyl-2-methoxyphenol to form an intermediate, which is then reacted with chloroacetic acid to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The cyclopropyl group may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with a different position of the formyl group.
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Contains an ethoxy group instead of a cyclopropyl group.
Properties
CAS No. |
1004170-68-6 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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